molecular formula C6H10ClN3O2S B13591875 Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride

Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride

Cat. No.: B13591875
M. Wt: 223.68 g/mol
InChI Key: OTZZTBKPFXANBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate hydrochloride typically involves the reaction of ethyl bromoacetate with 5-amino-1,2,4-thiadiazole in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.

    Industry: Used in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate hydrochloride is unique due to its combination of an ethyl ester group and a thiadiazole ring, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate;hydrochloride

InChI

InChI=1S/C6H9N3O2S.ClH/c1-2-11-5(10)3-4-8-6(7)12-9-4;/h2-3H2,1H3,(H2,7,8,9);1H

InChI Key

OTZZTBKPFXANBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NSC(=N1)N.Cl

Origin of Product

United States

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